N-[6-(4-Fluoroanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N-(4-fluorophenyl)amine
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Overview
Description
The compound (4-Fluorophenyl){6-(4-fluorophenyl)amino}amine is a complex organic molecule that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl){6-(4-fluorophenyl)amino}amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Core: The oxadiazole core can be synthesized by the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives and suitable nucleophiles.
Coupling Reactions: The final step involves coupling the fluorophenyl-substituted oxadiazole with an amine derivative to form the desired compound.
Industrial Production Methods
Industrial production of (4-Fluorophenyl){6-(4-fluorophenyl)amino}amine may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the fluorophenyl groups, resulting in the formation of partially or fully reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Reduced oxadiazole and fluorophenyl derivatives.
Substitution: Substituted fluorophenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluorophenyl){6-(4-fluorophenyl)amino}amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are studied to understand its effects on cellular processes.
Medicine
In medicine, (4-Fluorophenyl){6-(4-fluorophenyl)amino}amine is explored for its potential therapeutic applications. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl){6-(4-fluorophenyl)amino}amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl){6-(4-chlorophenyl)amino}amine
- (4-Fluorophenyl){6-(4-methylphenyl)amino}amine
- (4-Fluorophenyl){6-(4-nitrophenyl)amino}amine
Uniqueness
The uniqueness of (4-Fluorophenyl){6-(4-fluorophenyl)amino}amine lies in its dual fluorophenyl substitution, which imparts distinct electronic and steric properties. This makes it particularly valuable for applications requiring specific interactions with molecular targets or unique material properties.
Properties
IUPAC Name |
5-N,6-N-bis(4-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N6O/c17-9-1-5-11(6-2-9)19-13-14(20-12-7-3-10(18)4-8-12)22-16-15(21-13)23-25-24-16/h1-8H,(H,19,21,23)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIQCRJJYTYRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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